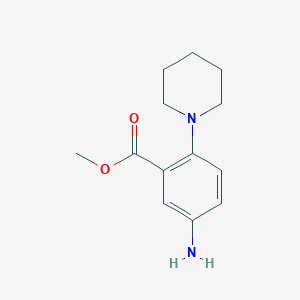

5-氨基-2-(哌啶-1-基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

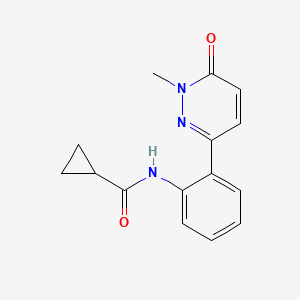

Methyl 5-amino-2-(piperidin-1-yl)benzoate is a compound that is structurally related to various pharmacologically active molecules. The presence of a piperidine ring, a common feature in many bioactive compounds, suggests potential interactions with biological targets. The benzoate ester moiety and the amino group are also functional groups that are often involved in drug-receptor interactions.

Synthesis Analysis

The synthesis of piperidine-related compounds often involves complex reactions that introduce the piperidine moiety into the desired framework. For instance, the synthesis of acetylcholinesterase inhibitors involves the introduction of a piperidine ring into the molecule, which is crucial for biological activity . Similarly, the synthesis of chiral piperidine derivatives can be achieved through desymmetrization strategies, as demonstrated by the novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which serves as a building block for piperidine-related alkaloids .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by the presence of a six-membered ring, which can adopt various conformations. The structure of these compounds can significantly influence their biological activity. For example, the 2-amino-4,6-dimethylpyridinium benzoate features an R2 2(8) ring motif formed by hydrogen bonds, which could be relevant for the binding properties of related compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, which are essential for the synthesis of more complex molecules. For instance, N,N-Bis[(benzotriazol-1-yl)methyl]amines can react with allyltrimethylsilanes to yield substituted piperidines, demonstrating the versatility of piperidine chemistry . These reactions are crucial for the development of new compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperidine ring. For example, the introduction of methyl groups on the piperidine ring can dramatically change the pharmacological profile of the compound, as seen in the case of 5-HT4 receptor agonists and antagonists . Understanding these properties is essential for the design of new drugs and for predicting their behavior in biological systems.

科学研究应用

1. 受体激动剂研究

5-氨基-2-(哌啶-1-基)苯甲酸甲酯衍生物因其作为受体激动剂的潜力而受到研究。例如,源自 4-氨基-5-氯-2-甲氧基苯甲酸和取代的 1-哌啶乙醇的苯甲酸酯对 5-HT4 受体表现出有效的激动活性,这在胃肠运动中很重要,并且可能对治疗相关疾病产生影响 (Yang 等人,1997 年)。

2. 合成和药理学

与 5-氨基-2-(哌啶-1-基)苯甲酸甲酯相关的化合物的合成和药理学评估一直是研究的重点。例如,一系列 4-羟基-1-[3-(5-(1,2,4-三唑-4-基)-1H-吲哚-3-基)丙基]哌啶被研究为偏头痛治疗的潜在选择性 h5-HT1D 激动剂 (Bourrain 等人,1999 年)。

3. 抗增殖效应

研究还探讨了相关化合物的抗增殖作用。例如,合成了一系列新型的 4-噻唑烷酮、吡啶和哌嗪类共轭物,并评估了它们对人白血病细胞的抗增殖作用 (Kumar 等人,2014 年)。

4. 晶体结构分析

三氟甲基取代的原卟啉原 IX 氧化酶抑制剂的晶体结构(包括 5-氨基-2-(哌啶-1-基)苯甲酸甲酯的衍生物)被分析以了解它们的分子相互作用和稳定性 (Li 等人,2005 年)。

5. 对映体分离

使用手性柱 Chiralcel OJ-R 研究了与 5-氨基-2-(哌啶-1-基)苯甲酸甲酯在结构上相关的外消旋哌啶-2,6-二酮化合物的手性识别和对映体分离。这项研究对于开发手性药物和了解它们的药代动力学具有重要意义 (Aboul-Enein 和 Bakr,1997 年)。

6. 药物开发中的不对称合成

不对称合成技术,特别是对于哌啶的衍生物(哌啶是 5-氨基-2-(哌啶-1-基)苯甲酸甲酯中的核心结构),已被探索用于开发各种药理活性化合物中的应用 (Hirai 等人,1992 年)。

属性

IUPAC Name |

methyl 5-amino-2-piperidin-1-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)11-9-10(14)5-6-12(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVWBKZDTDVVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)

![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)

![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)